A Technical Guide to Ractopamine-d6 Ketone Hydrochloride: Properties and Application in Quantitative Mass Spectrometry
A Technical Guide to Ractopamine-d6 Ketone Hydrochloride: Properties and Application in Quantitative Mass Spectrometry
Introduction
Ractopamine is a phenethanolamine compound belonging to the class of β-adrenergic agonists. It is utilized in the livestock industry in several countries as a feed additive to promote muscle leanness and improve feed efficiency in animals such as pigs and cattle.[1][2] Its mechanism involves redirecting nutrients to increase protein synthesis and reduce fat deposition.[2][3] The use of ractopamine is a subject of international debate, and it is banned in over 150 countries, including those in the European Union, due to human and animal health concerns.[1][3] This regulatory landscape necessitates the development of highly sensitive and reliable analytical methods to monitor its presence in food products and ensure compliance with international trade standards.[4]
The gold standard for quantitative analysis in complex biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5] The accuracy of this technique hinges on its ability to correct for variations in sample preparation and signal suppression or enhancement caused by the sample matrix.[6] This is achieved through the use of a stable isotope-labeled (SIL) internal standard. Ractopamine-d6 Ketone Hydrochloride is a deuterated analogue of a ractopamine metabolite, specifically designed for this purpose. Its chemical properties and chromatographic behavior are nearly identical to the target analyte, but its increased mass allows it to be distinguished by the mass spectrometer.[7] By adding a known quantity of the SIL standard to a sample prior to analysis, it serves as a robust internal reference, enabling highly accurate and precise quantification of the native analyte.[6][7][8] This guide provides a comprehensive overview of the chemical properties of Ractopamine-d6 Ketone Hydrochloride and details its critical application in modern analytical workflows.
Physicochemical Properties
The fundamental properties of Ractopamine-d6 Ketone Hydrochloride are summarized below. This information is critical for its proper handling, storage, and application in an analytical setting.
| Property | Value | Reference(s) |
| Chemical Name | 1-(4-Hydroxyphenyl)-2-((4-(4-hydroxyphenyl)butan-2-yl-d6)amino)ethanone hydrochloride | [7] |
| CAS Number | 1185012-24-1 | [7][9] |
| Molecular Formula | C₁₈H₁₆D₆ClNO₃ | [7][9] |
| Molecular Weight | 341.86 g/mol | [7][9] |
| Appearance | White to light yellow solid | [7][9] |
| Purity (Isotopic) | Typically ≥98% | [8] |
| Storage Conditions | Long-term: -20°C (as powder); Short-term (in solvent): -80°C | [7] |
| Solubility | Soluble in polar organic solvents such as methanol. | [10] |
Chemical Structure and Rationale for Deuteration
Ractopamine-d6 Ketone Hydrochloride is the deuterated form of a ketone metabolite of ractopamine. The six deuterium atoms are strategically placed on the butyl group, providing a significant mass shift (+6 Da) from the unlabeled analyte without altering the compound's fundamental chemical behavior.
-
IUPAC Name: 4-[3-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl-d6]phenol hydrochloride
-
SMILES: OC(C=C1)=CC=C1CC([2H])([2H])C(C([2H])([2H])[2H])([2H])NCC(C2=CC=C(C=C2)O)=O.Cl[7]
Caption: 2D structure of Ractopamine-d6 Ketone Hydrochloride.
The primary advantage of using a deuterated standard is rooted in its near-identical physicochemical properties to the analyte of interest. Deuterium (²H) is a stable, non-radioactive isotope of hydrogen. Its inclusion does not significantly alter polarity, solubility, or chromatographic retention time. However, the mass difference is easily resolved by a mass spectrometer. This allows the internal standard to co-elute with the analyte, experiencing the exact same ionization suppression or enhancement effects, and to be measured simultaneously, providing a highly reliable basis for quantification.[6][11]
Synthesis Overview
The synthesis of deuterated standards like Ractopamine-d6 Ketone Hydrochloride is a specialized process. While the exact proprietary synthesis is not public, a representative method for a similar compound, Ractopamine-d6, is described in the patent literature.[12] This process generally involves several key steps:
-
H-D Exchange: A suitable precursor molecule undergoes a base-catalyzed hydrogen-deuterium exchange reaction using a deuterium source like heavy water (D₂O) to introduce deuterium atoms at specific, activated positions.
-
Reductive Amination: A deuterated ketone or aldehyde fragment is reacted with an amine under reducing conditions (e.g., using a deuterated reducing agent like sodium borodeuteride) to form the central amine linkage.
-
Deprotection: Protecting groups used to mask reactive functional groups (like phenols) during the synthesis are removed.
-
Salt Formation: The final free base is reacted with hydrochloric acid to form the stable hydrochloride salt, which improves handling and shelf-life.[12]
This multi-step approach ensures high isotopic purity (enrichment), which is critical for its function as an internal standard to prevent signal overlap with the native analyte.[8]
Application in Quantitative LC-MS/MS Analysis
The principal application of Ractopamine-d6 Ketone Hydrochloride is as an internal standard in Isotope Dilution Mass Spectrometry (IDMS) for the quantification of ractopamine and its metabolites in biological matrices such as animal tissue, urine, and feed.[4][12]
Caption: General workflow for quantification using an internal standard.
Detailed Experimental Protocol: Quantification in Bovine Tissue
This protocol is a representative methodology adapted from established procedures for ractopamine analysis.[4][13]
1. Reagent and Standard Preparation
-
Internal Standard (IS) Stock (100 µg/mL): Accurately weigh 1 mg of Ractopamine-d6 Ketone Hydrochloride, dissolve in 10 mL of methanol, and store at -20°C.
-
Analyte Stock (100 µg/mL): Prepare a stock solution of non-labeled ractopamine hydrochloride in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock and a single working solution of the IS (e.g., 100 ng/mL) in the initial mobile phase composition.
2. Sample Preparation
-
Weigh 2.0 ± 0.1 g of homogenized bovine liver or muscle tissue into a 50 mL polypropylene centrifuge tube.
-
Spike: Add a precise volume (e.g., 20 µL) of the IS working solution (e.g., 100 ng/mL) to every sample, calibrator (except blank), and quality control (QC) sample. This ensures a final IS concentration of 1 ng/g.
-
Extraction: Add 10 mL of extraction solvent (80:20 methanol/water with 0.2% formic acid). Vortex vigorously for 2 minutes to ensure thorough mixing and protein disruption.[4]
-
Centrifugation: Centrifuge the samples at 5,000 x g for 10 minutes at 4°C to pellet solid debris.
-
Collection: Carefully decant the supernatant into a clean tube.
-
Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.
3. LC-MS/MS Instrumentation and Conditions The following are typical starting parameters that must be optimized for the specific instrument in use.
| Parameter | Suggested Condition |
| HPLC System | High-performance liquid chromatography system capable of binary gradient elution. |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size). |
| Mobile Phase A | Water with 0.1% Formic Acid. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid. |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions. |
| Flow Rate | 0.3 mL/min. |
| MS System | Triple quadrupole mass spectrometer. |
| Ionization | Electrospray Ionization, Positive Mode (ESI+). |
| Detection Mode | Multiple Reaction Monitoring (MRM). |
| MRM Transitions | Ractopamine: m/z 302.2 → 284.2 (Quantifier), 302.2 → 164.1 (Qualifier) Ractopamine-d6: m/z 308.2 → 290.2 (Quantifier) |
Note: The MRM transitions for Ractopamine-d6 Ketone Hydrochloride would be different from Ractopamine-d6. For the ketone, the precursor would be m/z 306.2 (unlabeled) and 312.2 (d6-labeled). The product ions would need to be determined via infusion and optimization.
4. Calibration and Quantification
-
Prepare a calibration curve by spiking blank matrix extract with known concentrations of the analyte (e.g., 0.1 to 50 ng/mL) and a constant concentration of the IS.
-
Plot the ratio of the analyte peak area to the IS peak area against the analyte concentration.
-
Apply a linear regression model to the calibration curve. The concentration of ractopamine in unknown samples is determined by calculating their peak area ratio and interpolating the concentration from this curve.
Trustworthiness and Self-Validating System
The use of Ractopamine-d6 Ketone Hydrochloride is fundamental to creating a self-validating analytical system. Any physical or chemical variations that occur during the workflow after the spiking step will, in principle, affect the analyte and the SIL standard identically.
-
Correction for Extraction Loss: If a portion of the sample is lost during transfer or extraction, both the analyte and the IS are lost proportionally, leaving their ratio unchanged.
-
Mitigation of Matrix Effects: In ESI, co-eluting compounds from the matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate results. Because the deuterated standard has virtually identical chromatographic and ionization properties, it experiences the same effect. The ratio of analyte-to-IS signal remains constant, thereby nullifying the impact of the matrix.[6][11]
-
Instrument Variability: Minor fluctuations in injection volume or instrument sensitivity are compensated for because both compounds are measured in the same analytical run.
This approach is strongly recommended by regulatory bodies like the FDA and EMA for bioanalytical method validation, as it ensures the highest degree of data integrity and reproducibility.[6]
Conclusion
Ractopamine-d6 Ketone Hydrochloride is more than just a chemical reagent; it is an enabling tool for achieving the highest standards of accuracy in analytical science. Its design as a stable isotope-labeled internal standard makes it indispensable for the reliable quantification of ractopamine residues by LC-MS/MS. By providing a mechanism to correct for nearly all sources of experimental variability, it allows researchers and regulatory bodies to produce defensible, high-quality data, which is essential for ensuring food safety and enforcing international regulations.
References
-
Ractopamine. Wikipedia. [Link]
-
Ractopamine (addendum) (JECFA 53, 2004). INCHEM. [Link]
-
CLG-RAC1.02. Determination of Ractopamine Hydrochloride by High Performance Liquid Chromatography. Food Safety and Inspection Service. [Link]
-
Ractopamine | C18H23NO3 | CID 56052. PubChem, National Institutes of Health. [Link]
- CN113061094A - Preparation method of ractopamine hydrochloride-D6.
-
Ractopamine Hydrochloride. FAO FNP 41/16. [Link]
-
Pharmacokinetics of ractopamine and its organ distribution in rats. PubMed, National Library of Medicine. [Link]
-
Ractopamine at the Center of Decades-Long Scientific and Legal Disputes: A Lesson on Benefits, Safety Issues, and Conflicts. PubMed Central, National Library of Medicine. [Link]
-
Ractopamine. K-State Animal Science. [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]
- CN1557804A - Novel process for preparing ractopamine from p-hydroxyacetophenone and raspberry ketone.
-
1185012-24-1 | Chemical Name : Ractopamine-d6 Ketone Hydrochloride. Pharmaffiliates. [Link]
-
Deuterium in drug discovery: progress, opportunities and challenges. PubMed Central, National Library of Medicine. [Link]
-
The Value of Deuterated Internal Standards. KCAS Bio. [Link]
-
Human Safety Assessment of Ractopamine Conducted by Health Canada. Health Canada. [Link]
-
The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Pharmaffiliates. [Link]
-
Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. [Link]
Sources
- 1. Ractopamine - Wikipedia [en.wikipedia.org]
- 2. Ractopamine [asi.k-state.edu]
- 3. Ractopamine at the Center of Decades-Long Scientific and Legal Disputes: A Lesson on Benefits, Safety Issues, and Conflicts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Pharmacokinetics of ractopamine and its organ distribution in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. fao.org [fao.org]
- 11. researchgate.net [researchgate.net]
- 12. CN113061094A - Preparation method of ractopamine hydrochloride-D6 - Google Patents [patents.google.com]
- 13. fsis.usda.gov [fsis.usda.gov]
